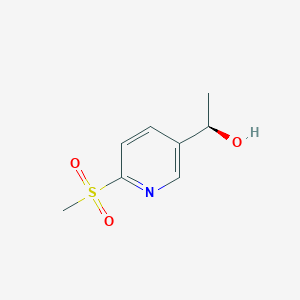
(R)-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with a methylsulfonyl group at the 6-position and an ethanol group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-(methylsulfonyl)pyridine.
Chiral Reduction: The key step involves the chiral reduction of the corresponding ketone to obtain the ®-enantiomer of the alcohol. This can be achieved using chiral catalysts or chiral auxiliaries under controlled conditions to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the methylsulfonyl group or to modify the pyridine ring.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
®-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis:
Biological Studies: It can be used in studies investigating the biological activity of pyridine derivatives, including their interactions with proteins and nucleic acids.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
6-(Methylsulfonyl)pyridine: The parent compound without the ethanol group, used in various synthetic applications.
1-(6-(Methylsulfonyl)pyridin-3-yl)propanol: A similar compound with a propanol group instead of ethanol, which may exhibit different reactivity and applications.
Uniqueness
®-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol is unique due to its chiral nature and the presence of both a methylsulfonyl group and an ethanol group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propiedades
Número CAS |
2055848-79-6 |
|---|---|
Fórmula molecular |
C8H11NO3S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
(1R)-1-(6-methylsulfonylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO3S/c1-6(10)7-3-4-8(9-5-7)13(2,11)12/h3-6,10H,1-2H3/t6-/m1/s1 |
Clave InChI |
SHGZGAQIOCKJFV-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=CN=C(C=C1)S(=O)(=O)C)O |
SMILES canónico |
CC(C1=CN=C(C=C1)S(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















